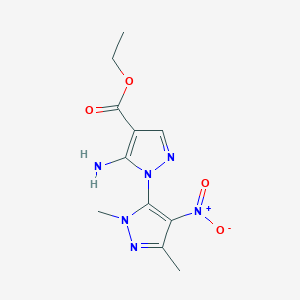
Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate involves specific reactions, such as the Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions. This process leads to the formation of 4-chloropyrazolo[3,4-b]pyridine-5-carboxylates .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrazole ring fused with a pyridine ring. The presence of the amino group, nitro group, and ethyl ester moiety significantly influences its reactivity and biological properties. The 3D structure can be visualized using computational tools .
Aplicaciones Científicas De Investigación
Antitubercular Activity
Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate has been explored in the context of antitubercular applications. A study synthesized a series of related compounds and evaluated them for activity against Mycobacterium tuberculosis. The compounds showed promise for further modification and development in antitubercular therapy (Vavaiya et al., 2022).
Antimicrobial and Anticancer Potential
Research into novel pyrazole derivatives, which include structures similar to this compound, has shown significant results in antimicrobial and anticancer applications. These compounds have been evaluated in vitro for their effectiveness, with some showing higher activity than reference drugs (Hafez et al., 2016).
Synthesis and Chemical Structure
The synthesis and molecular structure of related ethyl 5-amino-pyrazole-4-carboxylate compounds have been extensively studied. These studies provide insight into the molecular configurations and potential reactivity of such compounds, which is crucial for their application in various fields, including material science and pharmaceuticals (Wu et al., 2005).
Development of Complexes and Corrosion Inhibitors
Compounds derived from ethyl 5-amino-pyrazole-4-carboxylate have been used to develop mono- and multinuclear complexes. These have applications in areas like catalysis and material science. Additionally, derivatives of this compound have been studied for their potential as corrosion inhibitors, which is significant for industrial applications (Seubert et al., 2011).
Other Applications
Further studies have explored the use of related compounds in various fields, including the development of dyes for polyester fibers, and as inhibitors in different biological processes. This diverse range of applications highlights the versatility and potential of this compound and its derivatives in scientific research (Rangnekar & Dhamnaskar, 1990).
Direcciones Futuras
: Georgiy G. Yakovenko, Lesya N. Saliyeva, & Mykhailo V. Vovk. “5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines.” Chemistry of Heterocyclic Compounds, Volume 58, pages 159–177 (2022). Link : NIST Chemistry WebBook. “Ethyl 5-amino-1-methylpyrazole-4-carboxylate.” Link
Propiedades
IUPAC Name |
ethyl 5-amino-1-(2,5-dimethyl-4-nitropyrazol-3-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O4/c1-4-21-11(18)7-5-13-16(9(7)12)10-8(17(19)20)6(2)14-15(10)3/h5H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKCWORNTOSMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C(=NN2C)C)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384544 | |
| Record name | Ethyl 5-amino-2',5'-dimethyl-4'-nitro-2'H-[1,3'-bipyrazole]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
519056-62-3 | |
| Record name | Ethyl 5-amino-2',5'-dimethyl-4'-nitro-2'H-[1,3'-bipyrazole]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1621246.png)
![Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1621247.png)






![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide](/img/structure/B1621259.png)

![1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1621262.png)